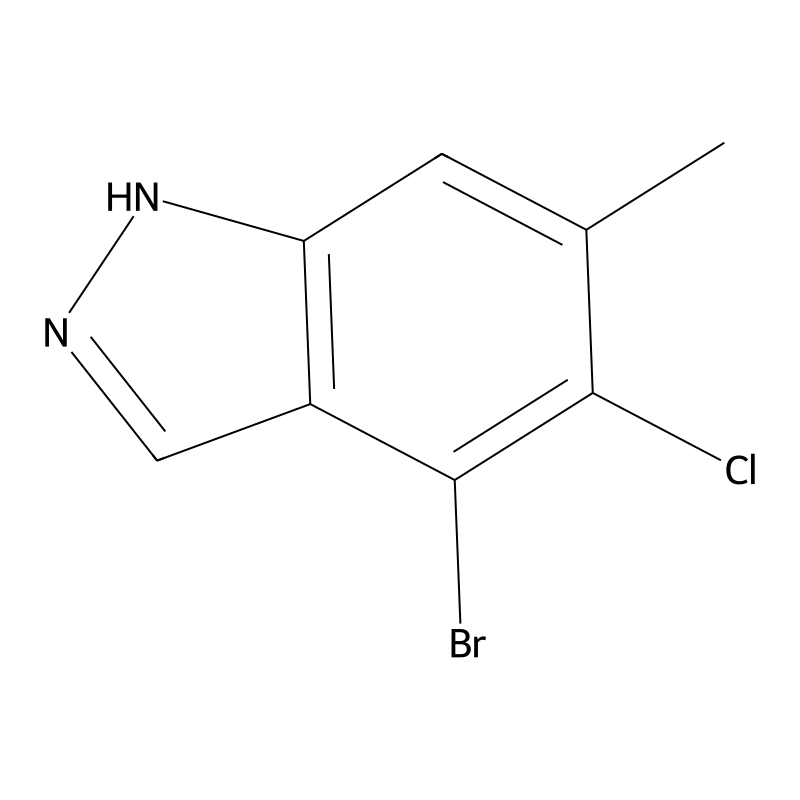4-Bromo-5-chloro-6-methyl-1H-indazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Search of Scientific Databases: Searches of scientific databases like PubChem [] and Google Scholar do not yield any published research directly connected to this specific molecule.
- Commercial Availability: The compound is commercially available from several chemical suppliers, suggesting potential research applications, but the specific uses are not disclosed by the vendors.
Future Research Potential:
Due to the presence of a heteroaromatic indazole ring and halogen (bromine and chlorine) substituents, 4-Bromo-5-chloro-6-methyl-1H-indazole could hold potential for various research areas. Here are some general possibilities:
- Medicinal Chemistry: The indazole scaffold is present in several bioactive molecules []. Further research could explore the potential of 4-Bromo-5-chloro-6-methyl-1H-indazole as a lead compound for drug discovery.
- Material Science: Halogenated indazoles can exhibit interesting properties like fluorescence []. 4-Bromo-5-chloro-6-methyl-1H-indazole could be investigated for its potential applications in optoelectronic materials.
4-Bromo-5-chloro-6-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by the presence of bromine and chlorine substituents on its aromatic ring. Its molecular formula is with a molecular weight of 231.48 g/mol. The compound exhibits unique structural features, including a methyl group at the 6-position of the indazole ring, contributing to its chemical properties and reactivity. Its structure can be represented as follows:
textBr |C1=C2-C3=C(C4=C(N=N)C=C4)N=C2 | Cl
This compound is notable for its potential biological activities and applications in medicinal chemistry.
- Nucleophilic Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, allowing for further functionalization.
- Cyclization Reactions: 4-Bromo-5-chloro-6-methyl-1H-indazole can be synthesized from various precursors through cyclization methods involving hydrazines or diazonium salts.
- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like bromine and chlorine enhances the reactivity of the aromatic system towards electrophiles.
Research indicates that 4-Bromo-5-chloro-6-methyl-1H-indazole exhibits significant biological activity. It has been studied for its potential as an inhibitor of various enzymes, including cytochrome P450 enzymes, which are crucial in drug metabolism. Additionally, it may possess anti-inflammatory and anticancer properties, making it a candidate for further pharmacological studies .
Several methods have been reported for synthesizing 4-Bromo-5-chloro-6-methyl-1H-indazole:
- Lithium Diisopropylamide Method: A method involving lithium diisopropylamide to generate a lithium reagent that reacts with dimethylformamide, followed by treatment with hydrazine hydrate for ring closure .
- Condensation Reactions: Utilizing o-fluorobenzaldehydes and their oximes with hydrazines to form the indazole structure .
- Cycloaddition Reactions: Employing nitrile imines and benzyne intermediates in cycloaddition processes to construct the indazole framework.
These methods highlight the versatility in synthesizing this compound while achieving high yields.
4-Bromo-5-chloro-6-methyl-1H-indazole finds applications in:
- Pharmaceutical Development: Due to its potential biological activities, it is explored as a lead compound for developing new drugs targeting various diseases.
- Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.
- Material Science: Investigated for its properties in developing new materials with specific electronic or optical characteristics.
Studies on the interactions of 4-Bromo-5-chloro-6-methyl-1H-indazole with biological targets indicate that it may modulate enzyme activities significantly. For instance, it has been identified as a selective inhibitor of certain cytochrome P450 isoforms, which are essential in drug metabolism and detoxification processes . This selectivity could lead to fewer side effects when used therapeutically.
Several compounds share structural similarities with 4-Bromo-5-chloro-6-methyl-1H-indazole. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 4-Bromo-5-chloro-1H-indazole | C7H4BrClN2 | 0.95 |
| 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | 0.90 |
| 4-Bromo-5-methylindazole | C8H7BrN2 | 0.87 |
| 5-Chloroindazole | C7H5ClN2 | 0.83 |
| 6-Methylindazole | C8H8N2 | 0.81 |
These compounds differ primarily in their substituents and positions on the indazole ring, contributing to their unique chemical properties and biological activities. The presence of both bromine and chlorine in 4-Bromo-5-chloro-6-methyl-1H-indazole distinguishes it from other derivatives, potentially enhancing its reactivity and biological efficacy.








